Thiazolo[5,4-b]pyridine-2(1H)-thione
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-[1,3]thiazolo[5,4-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITYIAHCBUYCSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381998 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57135-09-8 | |
| Record name | [1,3]Thiazolo[5,4-b]pyridine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-[1,3]thiazolo[5,4-b]pyridine-2-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Thiazolo 5,4 B Pyridine 2 1h Thione and Its Derivatives
Retrosynthetic Analysis and Key Precursors for the Thiazolopyridine Scaffold
Retrosynthetic analysis of Thiazolo[5,4-b]pyridine-2(1H)-thione reveals several logical disconnection points for simplifying the target structure into readily available precursors. The most common strategy involves the formation of the thiazole (B1198619) ring onto a pre-existing pyridine (B92270) core.
A primary disconnection across the N1-C2 and C7a-S bonds of the thiazole ring points to a key intermediate: a 3-amino-2-halopyridine or a related pyridine derivative. This intermediate must then react with a synthon that can provide the S-C=S fragment. Alternatively, disconnection across the C2-S and N3-C3a bonds suggests a 3-aminopyridine-2(1H)-thione precursor, which would then require cyclization with a one-carbon electrophile.
Based on these approaches, the key precursors for the synthesis of the Thiazolo[5,4-b]pyridine (B1319707) scaffold are typically ortho-disubstituted pyridines. The most crucial precursors identified in the literature include:
2-Chloro-3-aminopyridines: These are versatile starting materials where the amino group can act as a nucleophile and the chloro group as a leaving group.
2-Chloro-3-nitropyridines: The nitro group can be readily reduced to an amino group in situ, which then participates in cyclization. This approach is advantageous as 2,4-dichloro-3-nitropyridine (B57353) is an inexpensive and commercially available starting material. nih.gov
3-Aminopyridines: These can be functionalized at the 2-position, for instance, through thiocyanation, to generate the necessary groups for cyclization. researchgate.net
3-Aminopyridine-2(1H)-thiones: These compounds already contain the pyridine-thione moiety and only require the formation of the five-membered thiazole ring. researchgate.net
The choice of precursor often depends on the desired substitution pattern on both the pyridine and thiazole rings of the final product.
Established Synthetic Routes to the Core Structure
The construction of the Thiazolo[5,4-b]pyridine ring system is frequently achieved through intramolecular cyclization reactions, where a suitably substituted pyridine precursor undergoes ring closure.
One of the most effective and well-documented methods begins with a 2-chloro-3-nitropyridine (B167233) derivative. nih.gov This multi-step synthesis involves an initial selective nucleophilic substitution of a chloro group, followed by the introduction of a thiocyanate (B1210189) group. The pivotal step is the reduction of the nitro group to an amine, which triggers a spontaneous intramolecular cyclization. The mechanism proceeds via the nucleophilic attack of the newly formed 3-amino group onto the carbon of the adjacent thiocyanate group, leading to the formation of a 2-aminothiazolo[5,4-b]pyridine (B1330656) intermediate. nih.gov This amino-substituted scaffold can then be converted to the target 2(1H)-thione.
Another established route involves the cyclization of N-(pyridin-3-yl)thioureas. researchgate.net In this approach, a 3-aminopyridine (B143674) is first reacted with an isothiocyanate to form the corresponding thiourea (B124793) derivative. Subsequent treatment with a base, such as sodium methoxide, facilitates the cyclization to form the thiazolo[5,4-b]pyridine ring system. researchgate.net
A significant pathway to the target thione involves the hydrolysis of 2-aminothiazolo[5,4-b]pyridines. Treatment of these amino derivatives with aqueous sodium hydroxide (B78521) has been shown to yield the corresponding 3-aminopyridin-2(1H)-thiones, which are isomers of the target molecule but highlight the reactivity of the scaffold. researchgate.net Direct synthesis of the thione can be achieved by modifying the cyclization precursors.
| Starting Material | Key Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| 2,4-dichloro-3-nitropyridine | 1. Morpholine (B109124), TEA 2. KSCN, HOAc 3. Fe powder, HOAc | 7-morpholinothiazolo[5,4-b]pyridin-2-amine | nih.gov |
| 3-aminopyridine | Isothiocyanate | N-pyridylthiourea | researchgate.net |
| N-pyridylthiourea | Sodium methoxide, NMP | Thiazolo[5,4-b]pyridine | researchgate.net |
| 2-amino-3-thiocyanatopyridine | Heat/Acid | 2-aminothiazolo[5,4-b]pyridine | researchgate.net |
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like this compound in a single synthetic operation. These reactions combine three or more starting materials in a one-pot process, minimizing waste and purification steps.
A prominent MCR strategy for this scaffold involves the reaction of a 2-chloro-3-aminopyridine derivative with various sulfur-containing reagents. For instance, a one-step synthesis of thiazolo[5,4-b]pyridines has been developed from an appropriately substituted chloronitropyridine, which reacts with a thioamide or thiourea. researchgate.net This reaction allows for the introduction of a wide variety of substituents at the 2-position of the thiazole ring, depending on the choice of the thioamide. researchgate.net
While MCRs for the isomeric thiazolo[4,5-b]pyridines are more widely reported, the principles can be adapted. dmed.org.ua For example, a three-component condensation of an aminopyridine-thiol, an aldehyde, and a third component under catalytic conditions is a feasible strategy. dmed.org.ua The reaction of 2-chloropyridin-3-amines with sulfinylbis[(dihydroxyphenyl)methanethione] derivatives to form 4-(1,3-thiazolo[5,4-b]pyridin-2-yl)benzene-1,3-diols also demonstrates a one-pot convergent approach. researchgate.net
These MCR approaches are highly valued for their ability to rapidly generate molecular diversity, which is crucial for chemical biology and drug discovery programs.
Novel Synthetic Strategies for Enhanced Yield and Selectivity
Recent research has focused on developing more sustainable and efficient methods for the synthesis of thiazolo[5,4-b]pyridines, emphasizing green chemistry principles and the use of advanced catalytic systems.
The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. This includes the use of safer solvents, alternative energy sources, and minimizing waste.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. It provides rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives, an isomer of the target compound, has been efficiently achieved using microwave assistance, suggesting its applicability for the [5,4-b] scaffold as well. dmed.org.ua
Green Solvents: A key aspect of green chemistry is the replacement of volatile and hazardous organic solvents. Research has shown that thiazolo[5,4-b]pyridine heterocycles can be synthesized effectively using sabinene (B1680474), a natural bicyclic monoterpene derived from biomass. researchgate.net This green solvent was compared with various conventional solvents, and optimized conditions led to satisfactory yields, demonstrating the potential of biomass-derived solvents in heterocyclic synthesis. researchgate.net
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Dry pyridine, CuI, 115 °C, 30 min | Rapid reaction time, efficient synthesis | dmed.org.ua |
| Green Solvent | Sabinene, thermal or microwave activation | Use of biomass-derived, renewable solvent | researchgate.net |
The use of catalysts can significantly improve the efficiency, selectivity, and sustainability of synthetic routes. Both homogeneous and heterogeneous catalysts are being explored for the construction of the thiazolopyridine scaffold.
Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling. For the synthesis of the related thiazolo[4,5-b]pyridines, zinc oxide nanoparticles have been used as a convenient catalyst for the reaction between 2-aminopyridine-3-thiol (B8597) and an aldehyde derivative. dmed.org.ua Similarly, magnesium oxide has been utilized as a low-cost, mild, and efficient heterogeneous base catalyst in MCRs. dmed.org.ua These examples suggest that solid-supported catalysts and metal oxides could be effectively employed in the synthesis of the Thiazolo[5,4-b]pyridine core.
Homogeneous Catalysis: Transition metal catalysts, particularly copper and palladium, are widely used in C-N and C-S bond formation, which are key steps in the synthesis of the thiazole ring. A heterogeneous copper-catalyzed cascade three-component reaction has been reported for generating 2-substituted thiazolo[4,5-b]pyridines from 3-iodopyridin-2-amine, carbon disulfide, and various amines. dmed.org.ua Such catalytic cascade reactions, where multiple bonds are formed in a single pot, represent a highly efficient and modern approach to scaffold construction that could be adapted for the target molecule.
Functionalization and Derivatization Approaches
The strategic modification of the this compound core is essential for generating chemical diversity and modulating biological activity. Key approaches include reactions on the pyridine ring, the thiazole nitrogen, and the exocyclic sulfur atom.
Electrophilic and Nucleophilic Substitution Strategies on the Pypyridine Moiety
The pyridine ring of the thiazolo[5,4-b]pyridine system is generally electron-deficient, which influences its reactivity towards substitution reactions.
Electrophilic Aromatic Substitution: Direct electrophilic aromatic substitution on the pyridine ring of thiazolo[5,4-b]pyridine systems is challenging due to the electron-withdrawing nature of the fused thiazole ring and the pyridine nitrogen. However, halogenation has been achieved on related thiazolo[5,4-d]thiazole (B1587360) systems, which are also electron-deficient. For instance, chlorination and bromination of thiazolo[5,4-d]thiazole have been successfully performed, yielding mono- and dihalogenated derivatives. udayton.eduresearchgate.net These reactions often require forcing conditions and specific reagents like a bromine-pyridine mixture to generate a strongly electrophilic bromine cation. researchgate.net Theoretical studies on these systems suggest that the introduction of one halogen atom can slightly enhance the reactivity towards further halogenation. udayton.eduresearchgate.net While direct nitration and sulfonation are generally considered difficult, these findings on halogenation suggest potential pathways for electrophilic substitution on the thiazolo[5,4-b]pyridine core under carefully optimized conditions.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups and bearing a good leaving group. The synthesis of various thiazolopyridine derivatives often starts from substituted chloronitropyridines, where the chloro and nitro groups are readily displaced by nucleophiles. For example, the reaction of 2-chloro-3-nitropyridines with S,N-binucleophiles is a common strategy for constructing the thiazolo[4,5-b]pyridine ring system. researchgate.net
In the context of an already formed thiazolo[5,4-b]pyridine ring, a halogen substituent on the pyridine moiety would be a prime site for SNAr reactions. For instance, a 7-bromo-thiazolo[5,4-b]pyridine-2(1H)-thione derivative is commercially available, indicating that this position is accessible for further functionalization. Nucleophiles such as amines, alkoxides, and thiolates could potentially displace the bromide, allowing for the introduction of a wide range of substituents. The regioselectivity of such substitutions on di-substituted precursors is an important consideration, with theoretical and experimental studies on systems like 2,4-dichloroquinazolines indicating that the C4 position is more susceptible to nucleophilic attack. nih.gov
N-Substitution Reactions at the Thiazole Nitrogen
The nitrogen atom of the thiazolidinone ring in this compound is a key site for derivatization. Alkylation and acylation at this position can significantly alter the compound's physicochemical properties and biological activity.
The alkylation of 2-pyridone systems, which are analogous to the thiazole-2(1H)-thione moiety, is known to yield both N- and O-alkylated products. nih.govresearchgate.net The ratio of N- to O-alkylation is influenced by factors such as the nature of the electrophile, the base, and the solvent. researchgate.net For instance, in the alkylation of 2-pyridones, the use of a sodium salt in DMF often favors N-alkylation, while a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov Microwave-assisted one-pot synthesis has also been developed for the selective N-alkylation of 2-pyridones. sciforum.net
In the synthesis of thiazolo[4,5-b]pyridine derivatives, N3-alkylation has been employed to introduce various side chains. guidechem.com Similarly, acylation of the thiazoline (B8809763) nitrogen in 2,3-dihydro pharmtech.comnih.govthiazolo[4,5-b]pyridines proceeds under mild conditions using acyl chlorides and a base like triethylamine. dmed.org.ua These methodologies can be adapted for the N-substitution of this compound, providing access to a diverse range of derivatives.
Table 1: Examples of N-Substitution Reactions on Related Heterocyclic Systems
| Starting Material | Reagent | Product Type | Reference |
| 2-Pyridone | Alkyl halide, Base | N-Alkyl-2-pyridone | sciforum.net |
| Thiazolo[4,5-b]pyridine-2-one | Alkyl halide | N3-Alkyl derivative | guidechem.com |
| 2,3-Dihydro pharmtech.comnih.govthiazolo[4,5-b]pyridine | Acyl chloride, Triethylamine | N-Acyl derivative | dmed.org.ua |
Modification at the Sulfur Atom: Thione-Thiol Tautomerism and Reactivity
The this compound core exists in a tautomeric equilibrium with its thiol form, thiazolo[5,4-b]pyridin-2-thiol. This thione-thiol tautomerism is a critical aspect of its reactivity, as it allows for reactions at either the sulfur or nitrogen atoms. The thiol form provides a nucleophilic sulfur atom that can readily undergo S-alkylation and other modifications.
The position of the tautomeric equilibrium can be influenced by the solvent and the electronic nature of substituents. The thiol tautomer allows for selective S-alkylation, leading to the formation of 2-(alkylthio)thiazolo[5,4-b]pyridines. These S-alkylated derivatives are important intermediates for further transformations, such as cross-coupling reactions. For example, a Suzuki cross-coupling reaction has been successfully performed on a 2-bromothiazolo[5,4-b]pyridine (B1521824) derivative, which could be prepared from the corresponding 2-amino derivative via a Sandmeyer-type reaction. nih.gov This indicates that the 2-position of the thiazole ring is amenable to such modern coupling methodologies, likely proceeding through an intermediate derived from the thiol tautomer.
The thione form, on the other hand, can act as a bifunctional nucleophile. The sulfur atom can coordinate to metal centers, which can be followed by an intramolecular nucleophilic addition of the heterocyclic nitrogen atom to a coordinated ligand, as observed in reactions of pyridine-2(1H)-thione with palladium(II) and platinum(II) aryl isocyanide complexes. rscf.ru
Table 2: Reactivity of the Thione-Thiol Tautomers
| Tautomer | Reactive Site | Type of Reaction | Potential Products |
| Thione | Nitrogen | N-Alkylation, N-Acylation | 1-Alkyl/Acyl-thiazolo[5,4-b]pyridine-2(1H)-thiones |
| Thiol | Sulfur | S-Alkylation, Oxidation, Metal complexation | 2-(Alkylthio)thiazolo[5,4-b]pyridines, Disulfides, Metal complexes |
Scale-Up Considerations and Process Optimization in Synthesis
The transition from laboratory-scale synthesis to large-scale production of this compound and its derivatives requires careful consideration of process safety, efficiency, and cost-effectiveness. While medicinal chemistry routes prioritize speed and access to a variety of analogs, process chemistry focuses on developing robust and scalable syntheses. digitellinc.com
Key aspects of process optimization include:
Route Scouting: Identifying the most efficient and safest synthetic route. This may involve exploring alternative starting materials and retrosynthetic disconnections. For instance, a convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often more efficient for large-scale production than a linear synthesis. pharmtech.com
Reagent and Solvent Selection: Replacing hazardous or expensive reagents and solvents with safer, more environmentally friendly, and cost-effective alternatives is a primary goal. The principles of green chemistry, such as using catalytic reactions and minimizing waste, are increasingly important in industrial synthesis. nih.gov
Process Parameters Optimization: Fine-tuning reaction conditions such as temperature, pressure, reaction time, and catalyst loading can significantly improve yield, purity, and throughput. High-throughput experimentation can be a valuable tool for rapidly screening a wide range of conditions. acs.org
Purification Methods: Developing scalable and efficient purification methods is crucial. Avoiding chromatographic purification, which is often not feasible on a large scale, is a key objective. Crystallization is a preferred method for purification in industrial settings. digitellinc.com
Safety Assessment: A thorough evaluation of the thermal stability of reactants, intermediates, and products, as well as the potential for runaway reactions, is essential for ensuring a safe process.
Investigative Chemistry of Thiazolo 5,4 B Pyridine 2 1h Thione: Reactivity and Transformation Mechanisms
Electronic Structure and Reactivity Profiles
Computational studies on related thiazolopyridine derivatives provide insights into the electronic landscape of this class of molecules. Density Functional Theory (DFT) calculations have been employed to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. For a related 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione, the HOMO and LUMO energies were calculated to be -5.496 eV and -1.386 eV, respectively, indicating a stable molecule. actascientific.com The distribution of these frontier orbitals is crucial in predicting the sites susceptible to electrophilic and nucleophilic attack. Generally, the HOMO is localized over the electron-rich regions, such as the sulfur atom and the amino groups (if present), making them prone to electrophilic attack. Conversely, the LUMO is typically distributed over the electron-deficient pyridine (B92270) and thiazole (B1198619) rings, highlighting potential sites for nucleophilic attack. nih.govactascientific.com
The thione group (C=S) in Thiazolo[5,4-b]pyridine-2(1H)-thione is a key functional group that significantly influences its reactivity. It can exist in tautomeric equilibrium with its thiol form, Thiazolo[5,4-b]pyridin-2-ylthiol, which can alter its reactivity profile. The thione form is generally more stable, but the thiol tautomer can participate in reactions characteristic of thiols.
Fundamental Reaction Pathways
Electrophilic and Nucleophilic Reactivity at Diverse Sites
The this compound scaffold possesses multiple sites for both electrophilic and nucleophilic reactions.
Nucleophilic Reactivity: The exocyclic sulfur atom of the thione group is a primary site of nucleophilic attack, particularly in its deprotonated thiolate form. This allows for reactions such as alkylation and acylation at the sulfur atom. For instance, treatment with alkyl halides in the presence of a base would be expected to yield S-alkylated products. The nitrogen atom of the thiazole ring can also exhibit nucleophilic character. Pyridine-2(1H)-thione, a related compound, is known to act as a bifunctional nucleophile, with the initial coordination often occurring at the sulfur atom, followed by nucleophilic attack by the nitrogen. rscf.ru
Electrophilic Reactivity: The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution unless activated by electron-donating groups. However, the fused thiazole ring can influence the reactivity of the pyridine moiety. Nucleophilic substitution reactions are more common on the pyridine ring, especially when substituted with good leaving groups like halogens. For example, the synthesis of the thiazolo[5,4-b]pyridine (B1319707) core often involves the nucleophilic substitution of a chlorine atom on a 2-chloro-3-nitropyridine (B167233) precursor by a binucleophile. thieme-connect.comdntb.gov.ua
Oxidation and Reduction Chemistry
The oxidation and reduction of this compound can target different parts of the molecule, namely the sulfur atom and the heterocyclic rings.
Oxidation: The thione group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of a disulfide bridge between two molecules, while stronger oxidizing agents can further oxidize the sulfur to sulfonic acids. In the synthesis of related thiazolo[4,5-b]pyridines, potassium ferricyanide (B76249) has been used for oxidative cyclization. dmed.org.ua The specific oxidation products of this compound itself would depend on the oxidant and reaction conditions.
Reduction: The pyridine ring of the thiazolo[5,4-b]pyridine system can undergo reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) could potentially reduce the pyridine ring to a di- or tetrahydro-derivative, depending on the conditions. The nitro group, when present on the pyridine ring during synthesis, can be selectively reduced to an amino group using reagents like iron powder in acetic acid, which is a key step in the construction of the fused thiazole ring. nih.gov
Advanced Transformations of the Thiazolopyridine Scaffold
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems. The Suzuki-Miyaura coupling, in particular, has been successfully applied to thiazolo[5,4-b]pyridine derivatives. nih.gov This reaction typically involves the palladium-catalyzed coupling of a halogenated derivative with a boronic acid or its ester. wikipedia.org
A key precursor for such reactions is a brominated thiazolo[5,4-b]pyridine, which can be prepared via copper bromide-mediated bromination. nih.gov This bromo-derivative can then undergo Suzuki coupling with various aryl borates to introduce diverse substituents onto the thiazolopyridine core.
| Entry | Aryl Borate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide | PdCl₂(dppf) | KOAc | 1,4-Dioxane | 100 | Good |
| 2 | 2-chloro-4-fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide | PdCl₂(dppf) | KOAc | 1,4-Dioxane | 100 | Good |
| 3 | 5-chloro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)thiophene-2-sulfonamide | PdCl₂(dppf) | KOAc | 1,4-Dioxane | 100 | Good |
Table based on data for Suzuki reactions of a brominated 7-morpholinothiazolo[5,4-b]pyridine derivative. nih.govmdpi.com
Other cross-coupling reactions such as Heck and Sonogashira could also be envisaged on halogenated this compound derivatives, allowing for the introduction of alkenyl and alkynyl groups, respectively, further expanding the chemical space of this scaffold.
Cycloaddition Reactions
Cycloaddition reactions offer an efficient way to construct complex cyclic systems. The this compound system has the potential to participate in such reactions, although specific examples for this exact molecule are not prevalent in the literature.
The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. organic-chemistry.org It is conceivable that derivatives of this compound could be designed to act as either the 1,3-dipole or the dipolarophile. For instance, the generation of an azomethine ylide from the pyridine nitrogen could lead to subsequent 1,3-dipolar cycloaddition with various alkenes or alkynes. semanticscholar.org
Diels-Alder reactions, a type of [4+2] cycloaddition, could also be a possibility. The electron-deficient pyridine ring could potentially act as a diene, especially if activated with electron-withdrawing groups, or as a dienophile in inverse-electron-demand Diels-Alder reactions. However, the aromaticity of the pyridine ring would need to be overcome, which typically requires harsh conditions or specific electronic modifications.
Mechanistic Studies of Chemical Transformations
The chemical transformations of this compound are characterized by reactions at the thione moiety and the fused pyridine ring. The key transformations include tautomerization, alkylation, oxidation, and desulfurization.
A fundamental aspect of the reactivity of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. The thione form is generally more stable, particularly in polar solvents, due to the greater strength of the C=S double bond compared to the S-H single bond. The thiol tautomer, 2-mercaptothiazolo[5,4-b]pyridine, can, however, play a crucial role in certain reactions. The position of this equilibrium can be influenced by the solvent, temperature, and pH. In dilute solutions of nonpolar solvents, the thiol form may predominate. cdnsciencepub.com
The sulfur atom of the thione group and the nitrogen atom of the thiazole ring are nucleophilic centers, making them susceptible to alkylation. The reaction with alkyl halides typically leads to the formation of S-alkylated products (2-alkylthiothiazolo[5,4-b]pyridines) under neutral or basic conditions. The mechanism involves the deprotonation of the thiol tautomer or direct attack by the sulfur of the thione form to generate a thioether. N-alkylation at the thiazole nitrogen is also possible, particularly under conditions that favor the thione tautomer and in the presence of a strong base. The regioselectivity of alkylation (S- vs. N-alkylation) can be controlled by the choice of alkylating agent, solvent, and reaction conditions.
The thione functionality is susceptible to oxidation by various oxidizing agents. Mild oxidation can lead to the formation of a disulfide bridge between two molecules, yielding bis(thiazolo[5,4-b]pyridin-2-yl) disulfide. This transformation is reversible and may be relevant in biological systems. cdnsciencepub.com Stronger oxidizing agents can further oxidize the sulfur atom to form sulfoxides or sulfonic acids, though this can also lead to ring opening and degradation of the heterocyclic system.
The removal of the sulfur atom from the thione group, known as desulfurization, can be achieved using various reagents, such as Raney nickel. This reaction typically proceeds via a free-radical mechanism on the surface of the catalyst, leading to the formation of the corresponding thiazolo[5,4-b]pyridine. Pyrolytic desulfurization has also been reported for related condensed thiadiazines, suggesting a potential pathway for ring contraction and rearrangement in the Thiazolo[5,4-b]pyridine system under high-temperature conditions. researchgate.net
| Transformation | Reagents/Conditions | Probable Mechanism | Product Type |
| Tautomerization | Solvent, pH, Temperature | Proton transfer | Thione/Thiol isomers |
| S-Alkylation | Alkyl halide, Base | Nucleophilic substitution | 2-Alkylthiothiazolo[5,4-b]pyridine |
| N-Alkylation | Alkyl halide, Strong Base | Nucleophilic substitution | 1-Alkylthiazolo[5,4-b]pyridin-2(1H)-one |
| Oxidation (mild) | Air, mild oxidants | Radical coupling | Disulfide |
| Desulfurization | Raney Nickel | Catalytic hydrogenation | Thiazolo[5,4-b]pyridine |
Photoreactivity and Photophysical Properties Relevant to Chemical Transformations
Direct and extensive studies on the photoreactivity and photophysical properties of this compound are limited in the available scientific literature. However, insights can be drawn from the behavior of related heterocyclic thiones and computational studies on similar structures.
The photophysical properties of this compound are expected to be dictated by its electronic structure, which features a conjugated π-system extending over the fused rings. The UV-Vis absorption spectrum is likely to exhibit characteristic bands corresponding to π-π* and n-π* electronic transitions. Computational studies on the related thiazolo[5,4-d]thiazole (B1587360) system suggest that the introduction of substituents can significantly shift the absorption and emission peaks. nih.gov For this compound, the absorption maxima are anticipated in the UV-A or near-UV region.
The photoreactivity of thiones is often initiated by excitation to the singlet (S1) or triplet (T1) excited states. Thiones are known to be more photoreactive than their corresponding ketones. acs.org Upon absorption of light, this compound could undergo several photochemical transformations.
One potential photochemical reaction is photodegradation. Studies on the photodegradation of other thiols and thiones in the presence of a photocatalyst like zinc oxide have shown that these compounds can be decomposed under UV irradiation. nih.gov The mechanism likely involves the generation of reactive oxygen species that attack the heterocyclic ring, leading to its cleavage. The rate of degradation can be influenced by the electronic properties of the heterocyclic system.
Another possible photochemical pathway is photocyclization, particularly in the presence of a suitable reactant. The excited state of the thione could participate in cycloaddition reactions. Furthermore, intramolecular cyclization might occur if appropriate substituents are present on the ring system. The photochemistry of polycyclic aromatic thiones has been shown to involve peri-cyclization to form thiophene (B33073) derivatives upon excitation. researchgate.net
The stability of the thione group itself under irradiation is a key factor. Thione-thiol tautomerism can be influenced by light, and the thiol tautomer may exhibit different photoreactivity, such as oxidation to the disulfide. cdnsciencepub.com The photochemical stability of related BODIPY dyes has been studied, revealing that photodegradation can occur through various mechanisms, including the cleavage of the core ring structure. mdpi.com
| Property/Process | Expected Characteristics/Pathways | Influencing Factors |
| UV-Vis Absorption | π-π* and n-π* transitions in the UV-A/near-UV region | Solvent polarity, substituents |
| Excited States | Singlet (S1) and Triplet (T1) states | Intersystem crossing efficiency |
| Photodegradation | Ring cleavage, oxidation | Presence of photocatalysts, oxygen |
| Photocyclization | Inter- or intramolecular cycloadditions | Presence of suitable reactants/substituents |
| Photochemical Tautomerism | Light-induced shift in thione-thiol equilibrium | Solvent, pH |
Elucidation of Structure Function Relationships and Biological Research Applications
Structure-Activity Relationship (SAR) Studies of Thiazolo[5,4-b]pyridine-2(1H)-thione Derivatives
The biological efficacy of this compound derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For this class of compounds, SAR studies have provided valuable insights into how different substituents and their positions on the core scaffold influence biological activity.
The substitution pattern on the thiazolo[5,4-b]pyridine (B1319707) ring system plays a pivotal role in determining the biological activity of its derivatives. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly modulate the interaction of the molecule with its biological target.
For instance, in the context of antimicrobial activity, the introduction of electron-donating groups such as methyl and methoxy (B1213986) groups on a phenyl ring attached to a related thiazolidinone scaffold was found to decrease the activity against Gram-negative bacterial strains and rendered the compounds inactive against Staphylococcus aureus. nanobioletters.com Conversely, the presence of electron-withdrawing groups, such as a chloro group, on the phenyl ring of certain thiazolidin-4-one derivatives led to significant inhibition of bacterial growth. nanobioletters.com While these findings are on related heterocyclic systems, they suggest that the electronic nature of substituents is a critical determinant of antimicrobial efficacy.
In the realm of anticancer research, the substitution at various positions of the thiazolo[5,4-b]pyridine core has been systematically explored. For example, a series of N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity. nih.gov The position and nature of substituents on the phenyl and benzenesulfonamide (B165840) moieties were found to be critical for their inhibitory activity against cancer cell lines. nih.gov
Furthermore, in a study of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are structurally similar to thiazolo[5,4-b]pyridines, the introduction of a trifluoromethyl group, a strong electron-withdrawing group, was investigated with the expectation of improving bioavailability. mdpi.com The substitution at the 7-position of the thiazolo[4,5-d]pyrimidine ring with chloro or amino groups also significantly influenced the anticancer activity. mdpi.com
Pharmacophore modeling is a powerful tool used to identify the essential structural features of a molecule that are responsible for its biological activity. For this compound derivatives, molecular docking studies have been instrumental in elucidating the key pharmacophoric elements and their interactions with biological targets.
Key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that can engage in π-π stacking interactions. For example, in the context of anticancer activity, molecular docking simulations of thiazolo[5,4-b]pyridine derivatives with Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) revealed crucial interactions. These studies showed that the compounds formed essential hinge interactions and established hydrogen bonding with key amino acid residues like Cys797, indicating potential target engagement. nih.gov
In another study focusing on DNA as a therapeutic target, molecular docking of a thiazolo[4,5-b]pyridine (B1357651) derivative showed strong interactions with the DNA duplex. actascientific.com The docking results indicated that the thiazolo[4,5-b]pyridine derivative binds to DNA with a specific orientation, suggesting an intercalative mode of binding. actascientific.com The binding affinity was attributed to hydrogen bonds and hydrophobic interactions with the active site residues of the DNA. actascientific.com For instance, docking with a breast cancer-related protein target revealed two hydrogen bonds with GLY-9 and GLY-92, alongside hydrophobic interactions with Val-66 and ALA-91, and a pi-pi interaction with PHE-192. actascientific.com
The sulfonamide functionality has also been identified as a key structural unit affecting the activity of some thiazolo[5,4-b]pyridine analogues as PI3Kα inhibitors. nih.gov Furthermore, the pyridyl group attached to the thiazolo[5,4-b]pyridine core was found to be another crucial structural unit for PI3Kα inhibitory potency, with its replacement by a phenyl group leading to a significant decrease in activity. nih.gov Docking analysis revealed that the N-heterocyclic core of these compounds was directly involved in binding to the kinase through key hydrogen bond interactions. nih.gov
Exploration of Diverse Biological Activities
The unique structural features of the this compound core have prompted extensive research into its potential biological applications. Derivatives of this scaffold have been investigated for a range of therapeutic properties, including antimicrobial, antineoplastic, and anti-inflammatory activities.
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiazole (B1198619) and its fused derivatives have been a subject of interest in this area. Several studies have explored the antimicrobial potential of thiazolo[5,4-b]pyridine derivatives against a spectrum of bacteria and fungi.
For instance, a series of novel thiazole derivatives incorporating a pyridine (B92270) moiety were synthesized and screened for their antimicrobial activities. nih.gov Some of these compounds exhibited good antibacterial and antifungal activities. nih.gov In a study on coumarin-linked thiazoles, pyridines, and pyrazoles, some of the synthesized compounds displayed high to moderate activity against tested microorganisms. nih.gov
The antimicrobial activity of thiazolo[4,5-b]pyridine derivatives has also been investigated. In one study, these compounds were screened for their antimicrobial and cytotoxic activities. researchgate.net One of the tested compounds exhibited notable activity against Candida albicans with a minimal inhibitory concentration (MIC) of 12.5 μg/mL. researchgate.net
The table below summarizes the antimicrobial activity of selected thiazole and thiazolidin-4-one derivatives from various studies, highlighting their potential as antimicrobial agents.
| Compound Type | Microorganism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thiazolo[4,5-b]pyridine derivative | Candida albicans | 12.5 | researchgate.net |
| Thiazolidin-4-one derivative 1 | S. aureus (MTCC-737) | 19.93±0.09 (Zone of Inhibition in mm) | nanobioletters.com |
| Thiazolidin-4-one derivative 3 | P. aeruginosa (MTCC-424) | 18.45±0.04 (Zone of Inhibition in mm) | nanobioletters.com |
| Thiazolidin-4-one derivative 8 | Salmonella typhi (MTCC531) | 17.22±0.12 (Zone of Inhibition in mm) | nanobioletters.com |
| Thiazolidin-4-one derivative 9 | C. albicans (MTCC-3378) | 15.22±0.08 (Zone of Inhibition in mm) | nanobioletters.com |
| 2,3-diaryl-thiazolidin-4-one 5 | S. Typhimurium | 0.008 | mdpi.com |
| 2,3-diaryl-thiazolidin-4-one 5 | Aspergillus species | 10-20 | mdpi.com |
The development of novel anticancer agents remains a primary focus of medicinal chemistry research. Thiazolo[5,4-b]pyridine derivatives have emerged as a promising class of compounds with significant antineoplastic properties. Numerous studies have reported the synthesis and evaluation of these derivatives against various cancer cell lines.
A novel series of substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized, with many exhibiting potent anticancer activity against HCC827, H1975, and A549 cancer cell lines. nih.gov Notably, the lead compound, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide, displayed remarkable potency with IC50 values of 0.010 μM, 0.08 μM, and 0.82 μM against the HCC827, NCI-H1975, and A-549 cancer cell lines, respectively. nih.gov These potent derivatives also exhibited selective cytotoxicity towards cancer cells, showing no toxicity against the normal BEAS-2B cell line at concentrations exceeding 35 μM. nih.gov Mechanistic studies revealed that the active compound acts as an EGFR-TK autophosphorylation inhibitor and induces apoptosis in cancer cells. nih.gov
In another study, a 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione derivative was evaluated for its anti-proliferative activity against several human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast adenocarcinoma (MCF-7), colorectal carcinoma (HCT-116), and prostate cancer (PC-3) cell lines. actascientific.com
The table below presents a summary of the cytotoxic activity of various thiazole and thiazolo-pyrimidine derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | HCC827 | 0.010 | nih.gov |
| N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | NCI-H1975 | 0.08 | nih.gov |
| N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | A-549 | 0.82 | nih.gov |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 | 2.57 ± 0.16 | mdpi.com |
| 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 | 7.26 ± 0.44 | mdpi.com |
| 7-Chloro-3-phenyl-5-(trifluoromethyl) mdpi.comactascientific.comthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Mean Growth Percent of 29.51 in NCI-60 screen | mdpi.com |
Inflammation is a complex biological response implicated in numerous diseases. The search for new and effective anti-inflammatory agents is an ongoing effort in drug discovery. While the thiazole scaffold is present in various compounds with anti-inflammatory properties, specific research on the anti-inflammatory and immunomodulatory effects of this compound is less documented in the available literature.
However, studies on the closely related isomer, thiazolo[4,5-b]pyridine, have shown promising anti-inflammatory activity. For instance, a series of novel N3 and C5 substituted thiazolo[4,5-b]pyridin-2-ones were synthesized and evaluated for their anti-inflammatory action in vivo using the carrageenan-induced rat paw edema model. pensoft.net Several of these compounds demonstrated considerable anti-inflammatory effects, with some approaching or exceeding the activity of the reference drug Ibuprofen. pensoft.netbiointerfaceresearch.com
In one study, modification of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one by introducing a 2-chloro-N-(4-chloro-phenyl)-acetamide substituent at the N3 position led to an increase in the anti-inflammatory effect compared to the unsubstituted parent compound. biointerfaceresearch.com Another study on novel 3H-thiazolo[4,5-b]pyridines also reported strong anti-inflammatory action for some of the synthesized compounds, which exceeded that of ibuprofen. researchgate.net
While these findings on the thiazolo[4,5-b]pyridine isomer are encouraging, further research is needed to specifically investigate and confirm the anti-inflammatory and immunomodulatory potential of this compound and its derivatives.
Enzyme Inhibition Studies
Derivatives of the thiazolo[5,4-b]pyridine core have been extensively investigated as potent inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways.
Phosphoinositide 3-Kinase (PI3K) Inhibition: A series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been identified as highly potent PI3K inhibitors. nih.gov Enzymatic assays revealed that these compounds exhibit strong inhibitory activity, with one representative compound (19a) showing an IC50 value of 3.6 nM against PI3Kα. nih.gov Structure-activity relationship (SAR) studies highlighted that a sulfonamide group is a key structural unit for this activity. nih.gov For instance, derivatives with a 2-chloro-4-fluorophenyl sulfonamide (19b) or a 5-chlorothiophene-2-sulfonamide (B1586055) (19c) maintained high potency with IC50 values of 4.6 nM and 8.0 nM, respectively. nih.gov The pyridyl moiety attached to the core was also found to be crucial for enzymatic potency; replacing it with a phenyl group led to a significant drop in activity (IC50 = 501 nM). nih.gov Further investigation into isoform selectivity showed that compound 19a potently inhibits PI3Kα, PI3Kγ, and PI3Kδ with nanomolar IC50 values, while being approximately 10-fold less active against PI3Kβ. nih.gov
Table 1: PI3K Inhibitory Activity of Thiazolo[5,4-b]pyridine Derivatives
| Compound | Substitution | PI3Kα IC50 (nM) |
|---|---|---|
| 19a | 2,4-difluorophenyl sulfonamide | 3.6 |
| 19b | 2-chloro-4-florophenyl sulfonamide | 4.6 |
| 19c | 5-chlorothiophene-2-sulfonamide | 8.0 |
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition: Novel substituted thiazolo[5,4-b]pyridine analogues have been designed as potent and selective EGFR-TK inhibitors, particularly targeting resistance mutations in non-small cell lung cancer. nih.gov One of the lead compounds, 10k , demonstrated remarkable potency with IC50 values of 0.010 µM, 0.08 µM, and 0.82 µM against HCC827, NCI-H1975, and A-549 cancer cell lines, respectively. nih.gov These potent derivatives were also shown to be selectively cytotoxic towards cancer cells, with no toxicity observed against the normal BEAS-2B cell line at concentrations exceeding 35 μM. nih.gov
c-KIT Inhibition: The thiazolo[5,4-b]pyridine scaffold has also been utilized to develop inhibitors of the c-KIT proto-oncogene, a therapeutic target in gastrointestinal stromal tumors (GIST). nih.govresearchgate.net In a study involving 31 novel derivatives, compound 6r was found to significantly inhibit c-KIT and was notably potent against an imatinib-resistant c-KIT double mutant. nih.govresearchgate.net
Receptor Agonism/Antagonism Studies
Beyond enzyme inhibition, thiazolo[5,4-b]pyridine derivatives have been shown to interact with G-protein coupled receptors (GPCRs), acting as either agonists or antagonists.
Sphingosine-1-Phosphate Receptor (S1P) Agonism: A notable derivative, 1-(3-fluoro-4-(5-(1-phenylcyclopropyl)thiazolo-[5,4-b]pyridin-2-yl)benzyl)azetidine-3-carboxylic acid, known as AMG 369 , has been identified as a potent dual agonist of the S1P1 and S1P5 receptors. nih.govnih.gov This compound exhibits single-digit nanomolar potency at the S1P1 receptor (EC50 = 0.002 μM) with significantly weaker activity at the S1P3 receptor (EC50 = 0.888 μM), making it relatively selective. nih.gov Further studies on related compounds with acyclic amino carboxylate head-groups also yielded potent and S1P3-sparing S1P1 agonists. rice.edu
Other Receptor Interactions: The broader thiazolopyridine class has been associated with other receptor activities, including histamine (B1213489) H3 receptor antagonism, which is a promising therapeutic avenue for certain CNS disorders. researchgate.net
Mechanistic Insights into Biological Action and Target Identification
Cellular and Molecular Target Validation
The biological activities of thiazolo[5,4-b]pyridine derivatives are underpinned by their interaction with specific cellular and molecular targets.
Kinase Engagement: For PI3K inhibitors, molecular docking studies have validated the target by showing that the thiazolo[5,4-b]pyridine scaffold fits effectively into the ATP binding pocket of the PI3Kα kinase. nih.govmdpi.com Key interactions include hydrogen bonding with residues like Val851 in the hinge region and Lys802. nih.govmdpi.com Similarly, for EGFR-TK inhibitors, docking simulations revealed crucial interactions, including hydrogen bonding with Cys797, which indicates potential target engagement. nih.gov
c-KIT as a Target: The proto-oncogenic protein c-KIT has been validated as a key target for derivatives designed to treat GIST. researchgate.net The ability of these compounds to inhibit both wild-type and mutated c-KIT confirms its role as the molecular target responsible for their anticancer effects. nih.govresearchgate.net
DNA Interaction: Some research suggests that certain thiazolo[4,5-b]pyridine derivatives (a closely related isomer) may exert their anticancer effects by interacting directly with DNA. actascientific.com Studies using UV-Vis absorption titration and viscosity measurements indicate that these compounds can bind to DNA, likely through an intercalative mode. actascientific.com
Pathways of Biological Signal Modulation
The interaction of these compounds with their molecular targets leads to the modulation of critical biological signaling pathways.
PI3K Signaling Pathway: By inhibiting PI3K, these derivatives block a crucial signaling pathway involved in cell growth, proliferation, survival, and differentiation. nih.govmdpi.com The abnormal activation of the PI3K pathway is a key driver in many tumors, and its inhibition is a validated strategy for cancer therapy. nih.govmdpi.com
EGFR-TK Signaling and Apoptosis Induction: The inhibition of EGFR-TK autophosphorylation in cancer cells directly blocks downstream signaling responsible for cell proliferation and survival. nih.gov Mechanistic studies have confirmed that potent EGFR-TK inhibitors based on the thiazolo[5,4-b]pyridine scaffold induce significant early (31.9%) and late (8.8%) apoptosis in cancer cells. nih.gov
c-KIT Downstream Signaling: Inhibition of c-KIT by these derivatives leads to the blockade of its downstream signaling pathways, resulting in the induction of apoptosis and cell cycle arrest in cancer cells. nih.gov
S1P1 Receptor Signaling and Immunomodulation: The immunomodulatory effects of S1P1 agonists like AMG 369 are mediated through the agonism and subsequent downregulation of the S1P1 receptor. nih.gov This action disrupts the normal migration pattern of lymphocytes, leading to their sequestration in lymphoid organs and a state of peripheral lymphocyte depletion. nih.gov
In Vitro Biological Assays for Activity Profiling
A variety of in vitro assays are employed to characterize the biological activity profile of this compound and its derivatives.
Enzymatic Assays: These are fundamental for determining the inhibitory potency of compounds against specific enzyme targets like PI3K. nih.gov These assays directly measure the reduction in enzyme activity in the presence of the inhibitor, allowing for the calculation of IC50 values. nih.gov
Cell Viability and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the anti-proliferative activity of these compounds against various human cancer cell lines, including those from lung (A549, H1975, HCC827), colon (HCT-116), breast (MCF-7), and liver (HepG-2). nih.govactascientific.commdpi.com
Apoptosis Assays: To confirm the mechanism of cell death, specific apoptosis assays are utilized. These can measure markers like the induction of early and late apoptosis, changes in mitochondrial membrane potential, and the activity of caspases, such as caspase-3/7. nih.govacs.org
Cell Migration and Invasion Assays: For anticancer agents, assays such as wound healing and transwell invasion assays are used to determine the compound's ability to suppress the metastatic potential of cancer cells. nih.gov
Preclinical Efficacy Studies (Methodological Aspects)
To evaluate the in vivo potential of thiazolo[5,4-b]pyridine derivatives, preclinical studies are conducted using established animal models that mimic human diseases.
The methodological approach for evaluating the immunomodulatory S1P1 agonist AMG 369 involved the use of a rat model of experimental autoimmune encephalomyelitis (EAE), which is a standard model for human multiple sclerosis. nih.govnih.govnih.gov In these studies, the compound was administered orally at a specific dose (e.g., 0.1 mg/kg). nih.gov The primary endpoints measured to determine efficacy included the reduction of blood lymphocyte counts at a specific time point (e.g., 24 hours post-dose) and the assessment of clinical disease progression, such as a delay in the onset and a reduction in the severity of EAE symptoms. nih.govnih.gov Similarly, a derivative of AMG 369 was evaluated in female Lewis rats, where a 0.3 mg/kg oral dose led to a statistically significant reduction in blood lymphocyte counts 24 hours after administration. rice.eduresearchgate.net
Chemoinformatics and Computational Approaches in Bioactive Ligand Discovery
The thiazolo[5,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The exploration of this scaffold's potential has been significantly accelerated by the application of chemoinformatics and computational methods. These approaches enable the rapid screening of large compound libraries, the prediction of biological activity, and the rational design of novel, potent, and selective ligands.
Virtual Screening for Novel Biological Scaffolds
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While large-scale virtual screening to identify entirely new biological targets for the this compound scaffold is not extensively documented in publicly available research, the principles of virtual screening are widely applied to screen libraries of its derivatives against known targets. This approach has been instrumental in identifying potent inhibitors for various kinases.
For instance, virtual screening strategies have been employed to explore the potential of thiazolo[5,4-b]pyridine derivatives as inhibitors of key enzymes in signaling pathways. A common workflow involves the generation of a virtual library of thiazolo[5,4-b]pyridine analogs with diverse substitutions. These virtual compounds are then docked into the active site of a target protein to predict their binding affinity and mode of interaction. This allows for the prioritization of a smaller, more manageable number of compounds for synthesis and biological evaluation, saving significant time and resources.
The thiazolo[5,4-b]pyridine scaffold has been successfully used to discover inhibitors against a range of kinases, including PI3K, ITK, BCR-ABL, RAF, and VEGFR2. researchgate.net This success underscores the utility of this core structure as a versatile template for kinase inhibitor design. While these studies often focus on a specific target, the broad applicability across different kinases suggests that a broader virtual screening approach could uncover novel, unanticipated biological activities for this scaffold.
Ligand-Based and Structure-Based Drug Design Principles
Both ligand-based and structure-based drug design principles have been pivotal in the development of bioactive molecules derived from the thiazolo[5,4-b]pyridine core.
Ligand-Based Drug Design:
Ligand-based drug design (LBDD) relies on the knowledge of other molecules that bind to the biological target of interest. A notable application of LBDD principles to a related scaffold is the development of a Quantitative Structure-Activity Relationship (QSAR) model for 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidant drug candidates. dmed.org.ua In this study, a genetic algorithm and multiple linear regression analysis were used to build a model that could predict the antioxidant activity based on the physicochemical properties of the molecules. dmed.org.ua The developed QSAR models can be used for in silico screening of virtual libraries of similar compounds to identify new candidates with potentially enhanced antioxidant activity. dmed.org.ua
Key molecular descriptors found to be important for the antioxidant activity of these related thiazolopyridinones included:
2D and 3D molecular properties: These descriptors play a crucial role in enhancing antioxidant activity. dmed.org.ua
Hydrophilicity: Smaller, more hydrophilic molecules tended to show higher activity. dmed.org.ua
Molecular geometry: The minimal distance of specific atoms from the center of mass was a significant factor. dmed.org.ua
Such QSAR models, once established for a specific biological activity of this compound derivatives, can guide the design of new analogs with improved potency.
Structure-Based Drug Design:
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target, typically obtained through X-ray crystallography or NMR spectroscopy, to design ligands that can bind with high affinity and selectivity. Molecular docking is a key technique in SBDD and has been extensively applied to the thiazolo[5,4-b]pyridine scaffold.
Case Study 1: EGFR-TK Inhibitors
In a study focused on developing potent and selective Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors, a series of novel substituted thiazolo[5,4-b]pyridine analogues were rationally designed and synthesized. nih.gov Molecular docking simulations revealed that these compounds formed essential interactions with the hinge region of the EGFR-TK active site, including hydrogen bonding with Cys797. nih.gov This information was crucial in guiding the optimization of the lead compounds. The following table summarizes the anticancer activity of some of the most promising derivatives against different cancer cell lines.
| Compound ID | Substituents | HCC827 IC₅₀ (µM) | NCI-H1975 IC₅₀ (µM) | A-549 IC₅₀ (µM) |
| 10b | R¹ = 2-aminopyrimidin-5-yl, R² = 2,5-difluorobenzenesulfonamide | Potent | Potent | Potent |
| 10c | R¹ = 2-aminopyrimidin-5-yl, R² = 2-fluoro-5-methylbenzenesulfonamide | Potent | Potent | Potent |
| 10h | R¹ = 2-aminopyrimidin-5-yl, R² = 2,5-dichlorobenzenesulfonamide | Potent | Potent | Potent |
| 10i | R¹ = 2-aminopyrimidin-5-yl, R² = 2-chloro-5-(trifluoromethyl)benzenesulfonamide | Potent | Potent | Potent |
| 10k | R¹ = 2-aminopyrimidin-5-yl, R² = N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | 0.010 | 0.08 | 0.82 |
Case Study 2: PI3K Inhibitors
The thiazolo[5,4-b]pyridine scaffold has also been explored for the development of Phosphoinositide 3-kinase (PI3K) inhibitors. In one study, a series of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were designed and synthesized. nih.gov Docking studies showed that the 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of PI3Kα, forming a key hydrogen bond with Val851 in the hinge region. nih.gov The structure-activity relationship (SAR) of these compounds highlighted the importance of the sulfonamide group and the pyridyl moiety for potent inhibitory activity.
| Compound ID | R Group (Sulfonamide) | PI3Kα IC₅₀ (nM) |
| 19a | 2-methoxy-5-pyridyl | 3.6 |
| 19b | 2-chloro-4-fluorophenyl | Potent |
| 19c | 5-chlorothiophene-2-sulfonamide | Potent |
| - | Phenyl (for comparison) | 501 |
These examples clearly demonstrate how the integration of chemoinformatics and computational approaches with traditional medicinal chemistry has been instrumental in elucidating the structure-function relationships of thiazolo[5,4-b]pyridine derivatives and accelerating the discovery of novel bioactive ligands.
Computational and Theoretical Chemistry Investigations of Thiazolo 5,4 B Pyridine 2 1h Thione
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the behavior of Thiazolo[5,4-b]pyridine-2(1H)-thione. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) has become a primary method for investigating the molecular properties of heterocyclic compounds due to its favorable balance of computational cost and accuracy. researchgate.net For derivatives of the thiazolo[5,4-b]pyridine (B1319707) scaffold, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and compute a range of electronic parameters. researchgate.netactascientific.com
Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. actascientific.com A smaller gap generally implies higher reactivity. actascientific.com
Other quantum chemical parameters calculated via DFT include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, studies on related thiazole (B1198619) derivatives show that negative HOMO and LUMO energies are indicative of a stable molecule. actascientific.com
Table 1: Calculated Quantum Chemical Parameters for a Thiazolo[4,5-b]pyridine (B1357651) Derivative (DBTHP)
| Parameter | Symbol | Value (a.u.) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -5.496 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | -1.386 | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap | ΔE | 4.110 | Difference between LUMO and HOMO energies. |
| Electronegativity | χ | 3.441 | A measure of the ability of an atom or molecule to attract electrons. |
| Chemical Hardness | η | 2.055 | A measure of resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | 2.8809 | An index that measures the propensity of a species to accept electrons. |
Data derived from a study on 5,7-diamino-6-(benzo[d]thiazol-2-yl)-3-phenylthiazolo[4,5-b]pyridine-2(3H)-thione (DBTHP). actascientific.com
Ab initio quantum chemistry methods, such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. These methods can provide highly accurate predictions of molecular energies and properties, albeit at a greater computational expense than DFT.
In studies of related systems like pyridine-2(1H)-thione, ab initio methods have been applied to accurately determine structures and tautomerization-free energies. rsc.org For example, methods including MP2 and MP4 have been used to calculate the gas-phase free energy of tautomeric equilibria. rsc.org While DFT methods like B3LYP are often reliable, high-level ab initio calculations serve as a benchmark for calibrating the accuracy of more computationally efficient methods. rsc.org They are particularly valuable for resolving subtle energetic differences, such as those between tautomers or different conformational states. rsc.org
Molecular Modeling and Simulation Techniques
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for exploring the dynamic nature of this compound.
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a fused heterocyclic system like this compound, the core structure is largely planar and rigid. mdpi.com Therefore, conformational analysis would primarily focus on the planarity of the bicyclic system and the orientation of any substituents.
Molecular Dynamics (MD) simulations can be used to study the time-dependent behavior of the molecule, providing insights into its flexibility and interactions with its environment, such as solvent molecules. While the core scaffold is rigid, MD simulations can reveal subtle vibrational motions and the dynamics of hydrogen bonding, particularly for the N-H and C=S groups.
This compound can exist in two tautomeric forms: the thione (amide) form and the thiol (enol) form. This thione-thiol tautomerism is a common feature in related heterocyclic systems. rsc.orgresearchgate.netresearchgate.net
Computational studies on analogous compounds, such as 1,2,4-triazole-3-thiones and pyridine-2(1H)-thione, consistently indicate that the thione tautomer is the more stable form in the gas phase and in various solvents. rsc.orgresearchgate.netresearchgate.netjocpr.com Quantum chemical calculations using both DFT and ab initio methods are employed to compute the relative energies of the two tautomers. rsc.org The energy difference determines the equilibrium constant of the tautomeric reaction. Furthermore, these methods are used to calculate the transition state structure and the activation energy (interconversion barrier) for the proton transfer between the nitrogen and sulfur atoms. researchgate.net For similar systems, this barrier is often found to be high, indicating that the interconversion process is relatively slow. researchgate.net
Prediction of Spectroscopic Signatures
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the structural confirmation of newly synthesized compounds and assign experimental signals to specific molecular features.
Theoretical vibrational spectra (Infrared and Raman) are commonly calculated using DFT methods. The computed harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental IR spectra. researchgate.net
Electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net These calculations provide information about the wavelengths of maximum absorption (λmax), oscillator strengths (related to peak intensity), and the nature of the electronic transitions involved (e.g., π → π* or n → π*). researchgate.net Comparisons between theoretical spectra computed in the gas phase and with solvent models (like the Polarizable Continuum Model, PCM) can help understand solvatochromic shifts observed experimentally. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (¹H and ¹³C), can also be computed. These calculations help in the assignment of complex NMR spectra and can be used to distinguish between different isomers or tautomers based on their unique predicted chemical shifts.
Reaction Mechanism Elucidation via Computational Pathways
While specific computational studies elucidating the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, the general synthetic routes to thiazolo[5,4-b]pyridines can be investigated using established computational methodologies. A common synthetic strategy involves the reaction of a substituted 2-chloropyridine (B119429) derivative with a thioamide or thiourea (B124793).
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to unravel the intricate details of such reaction mechanisms. A theoretical investigation would typically involve the following steps:
Mapping the Potential Energy Surface (PES): The initial step is to map the PES for the proposed reaction. This involves identifying all possible reactants, intermediates, transition states, and products.
Geometry Optimization: The geometric structures of all species on the PES are optimized to find their lowest energy conformations.
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Reactants, intermediates, and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
Energy Profile Determination: The energies of all optimized structures are calculated to construct a reaction energy profile. This profile illustrates the energy changes that occur as the reaction progresses, highlighting the activation energies for each step.
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a given transition state connects the correct reactant and product.
For the synthesis of this compound, a plausible reaction mechanism that could be computationally investigated is the cyclization of a 2-chloro-3-aminopyridine with thiophosgene (B130339) or a related thiocarbonyl compound. DFT calculations could be employed to model the nucleophilic attack of the amino group, followed by intramolecular cyclization and subsequent tautomerization to yield the final thione product. Such studies would provide valuable information on the reaction kinetics and thermodynamics, helping to optimize reaction conditions for improved yields.
While a detailed computational study on the specific target molecule is pending, research on the synthesis of other fused heterocyclic systems has demonstrated the utility of these theoretical approaches in confirming or proposing reaction pathways. dcu.ie
Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction are pivotal in silico methods in modern drug discovery. slideshare.netnih.goviapchem.orgresearchgate.netnumberanalytics.com These computational tools are used to predict the biological activity and pharmacokinetic properties of novel compounds, thereby guiding the selection of promising drug candidates for further experimental investigation. Although specific QSAR and ADMET studies on this compound are not widely reported, the methodologies applied to its structural analogs, such as other thiazolopyridine derivatives, provide a clear framework for how such investigations would be conducted. nih.govresearchgate.netgoogle.comresearchgate.nettandfonline.com
QSAR Methodologies
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. The development of a robust QSAR model involves several key steps:
Dataset Selection: A dataset of compounds with known biological activities is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified into different categories:
1D Descriptors: Molecular weight, atom counts, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: Steric parameters, surface area, volume, etc.
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges, etc. researchgate.netnih.gov
Feature Selection: Statistical methods are used to select the most relevant descriptors that have a significant correlation with the biological activity.
Model Building: A mathematical model is constructed using various statistical techniques, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
The following table summarizes the key components of a typical QSAR study on heterocyclic compounds:
| Component | Description | Examples |
| Dataset | A series of structurally related compounds with measured biological activity (e.g., IC50 values). | Thiazolopyridine derivatives with anti-inflammatory or anticancer activity. |
| Molecular Descriptors | Numerical values representing various aspects of molecular structure and properties. | Topological indices (e.g., Wiener index), electronic descriptors (e.g., HOMO-LUMO gap), steric descriptors (e.g., molecular volume). |
| Statistical Methods | Algorithms used to build the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
| Validation Techniques | Methods to assess the robustness and predictive ability of the model. | Leave-one-out cross-validation (q²), external validation (predictive r²). |
ADMET Prediction Methodologies
ADMET prediction models are used to forecast the pharmacokinetic and toxicological properties of compounds. These predictions are crucial for identifying potential liabilities early in the drug discovery process. Various computational approaches are employed for ADMET prediction:
Rule-based Models: These models use a set of predefined rules based on empirical observations, such as Lipinski's rule of five for predicting oral bioavailability.
QSAR-based Models: Similar to the QSAR models for biological activity, these models correlate molecular descriptors with ADMET properties.
Pharmacophore Modeling: This method identifies the 3D arrangement of essential features of a molecule that are responsible for its interaction with a specific protein target related to ADMET properties.
Molecular Docking and Dynamics: These techniques simulate the interaction of a compound with metabolic enzymes (e.g., Cytochrome P450) or transporter proteins to predict metabolism and distribution. numberanalytics.com
The table below outlines common ADMET properties and the computational methods used for their prediction.
| ADMET Property | Description | Prediction Methodologies |
| Absorption | The process by which a drug enters the bloodstream. | Prediction of Caco-2 permeability, human intestinal absorption (HIA). |
| Distribution | The reversible transfer of a drug from one location to another within the body. | Prediction of blood-brain barrier (BBB) penetration, plasma protein binding (PPB). |
| Metabolism | The chemical modification of a drug by the body. | Prediction of cytochrome P450 (CYP) inhibition/induction, site of metabolism prediction. |
| Excretion | The removal of a drug and its metabolites from the body. | Prediction of renal clearance. |
| Toxicity | The adverse effects of a drug. | Prediction of hepatotoxicity, cardiotoxicity (hERG inhibition), mutagenicity (Ames test). |
For this compound, these computational methodologies could be applied to predict its potential as a drug candidate by assessing its likely biological activities and its ADMET profile, thus guiding its future development and optimization.
Applications in Advanced Materials and Interdisciplinary Science
Coordination Chemistry and Metal Complexation Studies
The thiazolopyridine framework is a recognized structural motif in coordination chemistry, capable of acting as a ligand for various transition metals.
The Thiazolo[5,4-b]pyridine-2(1H)-thione molecule possesses multiple potential coordination sites, including the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom within the thiazole (B1198619) ring, and the exocyclic sulfur atom of the thione group. This allows it to potentially act as a monodentate, bidentate, or bridging ligand.
While specific studies detailing the ligand behavior of this compound are not prevalent, research on related structures provides insight into its potential. For instance, derivatives of the isomeric thiazolo[5,4-d]thiazole (B1587360), such as 2,5-di(2-pyridyl)thiazolo[5,4-d]thiazole, have been successfully used to form metal complexes, including dinuclear copper and ruthenium complexes. researchgate.net In these cases, the nitrogen atoms of the pyridyl and thiazole moieties are the primary coordination sites. researchgate.net Similarly, thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid has been shown to form coordination polymers with various transition metals, acting as an N,O-chelating ligand. researchgate.net The presence of the thione group in this compound introduces the sulfur atom as an additional soft donor site, making it a potentially versatile ligand for coordinating with a range of metal ions.
Metal complexes derived from pyridine-containing ligands have found extensive use in catalysis. Although catalytic applications of complexes formed specifically with this compound are not documented, the broader family of thiazole- and pyridine-containing compounds demonstrates significant catalytic activity. For example, various thiazole derivatives are known to be part of catalytically active structures. nih.gov The electronic properties of the thiazolopyridine scaffold, when coordinated to a metal center, can be tuned by substitution, influencing the catalytic activity of the complex in various organic transformations.
Supramolecular Chemistry and Self-Assembly Research
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct large, well-ordered assemblies. The planar, aromatic structure of this compound makes it a candidate for participating in such interactions. The molecule features both hydrogen bond donors (the N-H group) and acceptors (the pyridine nitrogen and thione sulfur), suggesting a capacity for forming self-assembled structures.
Research on the related 2,5-bis(4-pyridine)-thiazolo[5,4-d]thiazole highlights this potential. Derivatives of this compound have been used to create novel supramolecular assemblies through self-assembly reactions with various benzenecarboxylic acids. rsc.org In these systems, hydrogen bonds form between the electron-deficient thiazolothiazole moiety and the electron-donating carboxylates. rsc.org The resulting structures can exhibit interesting properties like photochromism. rsc.org Furthermore, π–π stacking interactions between the aromatic rings of adjacent layers are crucial in the assembly of coordination networks involving thiazolothiazole-based linkers. mdpi.com
Optoelectronic and Photovoltaic Applications
Significant research has focused on the optoelectronic properties of the isomeric thiazolo[5,4-d]thiazole (TzTz) core due to its rigid, planar, electron-deficient nature, which promotes intermolecular π–π overlap and stability. rsc.org This scaffold is a promising building block for semiconductors used in organic electronics, particularly organic photovoltaics. rsc.org Materials based on TzTz are noted for their high oxidative stability and thermal stability above 200 °C. nih.gov
Derivatives of TzTz have been extensively studied for their photophysical properties and have been incorporated into materials for solid-state photonics and fluorescence-based optical devices. nih.govrsc.orgresearchgate.net The fluorescence of these materials can be tuned across the visible spectrum by modifying their chemical structure and controlling their crystal packing. rsc.orgresearchgate.net Small organic molecules based on TzTz are of great interest for applications in organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com For example, 2,5-diphenyl-thiazolo[5,4-d]thiazole has been studied for its photophysical properties in both solution and solid states, with its lower electronic transition characterized as a π–π* transition. researchgate.net While this compound is structurally different, its fused heterocyclic system suggests it may also possess photoactive properties, though specific studies are lacking.
Integration into Sensing and Detection Platforms
The development of chemical sensors often relies on molecules that can selectively interact with an analyte, producing a measurable signal, such as a change in color or fluorescence. The thiazolopyridine scaffold contains heteroatoms that can act as binding sites for ions or small molecules. Although there is no specific research on the use of this compound in sensing applications, the functionalization of related porous metal-organic frameworks with specific chemical groups can tune their surfaces to enhance selectivity in sensing. mdpi.com The ability of the thiazole and pyridine nitrogen atoms to coordinate with metal ions could potentially be harnessed in chemosensors for metal cation detection.
Role in Polymer Chemistry and Functional Materials
The incorporation of rigid, heteroaromatic units into polymer backbones is a common strategy for creating functional materials with desirable electronic and physical properties. The thiazolo[5,4-d]thiazole unit, an isomer of the core of this compound, has been successfully used in this regard.
For example, a semiconducting copolymer based on alternating thiazolothiazole and carbazole (B46965) units (PCDTTz) was synthesized for use in high-performance polymer solar cells, achieving a power conversion efficiency of 4.88%. rsc.org In another instance, a derivative, 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole, was used as a linker to create a two-dimensional coordination polymer with zinc, which demonstrated porosity for CO2 adsorption after solvent removal. mdpi.com The synthesis of thiazolo[5,4-d]thiazole-linked microporous organic polymers that show high selectivity for CO2 over N2 has also been reported. mdpi.com These examples demonstrate the utility of the thiazolopyridine-type core in creating advanced functional polymers and porous materials.
Future Directions and Translational Perspectives for Thiazolo 5,4 B Pyridine 2 1h Thione
Development of Next-Generation Analogs with Tailored Biological and Chemical Profiles
The core structure of Thiazolo[5,4-b]pyridine-2(1H)-thione is a versatile template for chemical modification, allowing for the synthesis of next-generation analogs with fine-tuned properties. The primary focus has been on creating derivatives with enhanced biological activity and selectivity, particularly as kinase inhibitors for cancer therapy.
Researchers have systematically synthesized series of analogs by introducing various substituents at different positions of the thiazolo[5,4-b]pyridine (B1319707) ring. For instance, a novel series of substituted thiazolo[5,4-b]pyridine analogues were rationally designed and synthesized, leading to the identification of potent and selective Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) inhibitors. nih.gov One lead compound from this series, N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide, demonstrated remarkable potency against non-small cell lung cancer cell lines, with IC50 values comparable to the clinically approved drug Osimertinib. nih.gov
Similarly, by incorporating 2-pyridyl and 4-morpholinyl substituents, another series of analogs were developed as potent phosphoinositide 3-kinase (PI3K) inhibitors. nih.gov The structure-activity relationship (SAR) studies revealed that specific sulfonamide functionalities and the presence of the pyridyl group were crucial for nanomolar inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ isoforms. nih.gov Further research has also identified thiazolo[5,4-b]pyridine derivatives as inhibitors of c-KIT, capable of overcoming resistance to existing drugs like imatinib. researchgate.net
The development of these analogs relies on established synthetic methodologies, including multi-step pathways that may involve Suzuki cross-coupling reactions to introduce diverse aryl groups. nih.gov The goal is to create a library of compounds with varied electronic and steric properties to probe the binding pockets of biological targets and optimize potency, selectivity, and pharmacokinetic profiles.
Table 1: Examples of Thiazolo[5,4-b]pyridine Analogs and their Biological Targets
| Analog Structure/Modification | Biological Target | Therapeutic Area |
| N-(3-(6-(2-aminopyrimidin-5-yl)thiazolo[5,4-b]pyridin-2-yl)-2-methylphenyl)-2,5-difluorobenzenesulfonamide | EGFR-TK | Non-Small Cell Lung Cancer |
| 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines | PI3K (α, γ, δ) | Cancer |
| Various substituted thiazolo[5,4-b]pyridines | c-KIT | Gastrointestinal Stromal Tumor |
| Thiazolo[4,5-b]pyridine (B1357651) derivatives | Not specified | Anti-inflammatory, Antioxidant |
This table is generated based on data from multiple sources. researchgate.netnih.govnih.govresearchgate.net
Integration into Complex Chemical Systems
The unique electronic and structural characteristics of the thiazolo[5,4-b]pyridine core make it an attractive building block for the construction of more complex chemical systems, including supramolecular assemblies and functional materials. While direct integration of this compound itself is an emerging area, research on the closely related thiazolo[5,4-d]thiazole (B1587360) (TzTz) isomers provides significant insight into this potential.
The rigid, planar, and electron-deficient nature of the thiazole-fused pyridine (B92270) system is ideal for creating materials with interesting photophysical and electronic properties. mdpi.com For example, the related 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole has been successfully used as a linker to construct two-dimensional coordination polymers. These metal-organic frameworks (MOFs) exhibit porosity and have potential applications in gas adsorption and storage.
Furthermore, the thiazolo[5,4-d]thiazole unit has been incorporated into polymers for applications such as membranes. This suggests that this compound and its derivatives could be functionalized and polymerized to create novel materials for electronics, separations, or sensing. The core can act as an electron-accepting unit in donor-acceptor-donor type molecules, which are valuable as organic hosts in electroluminescent devices and as fluorophores. The derivatization of the core with pyridine moieties has been shown to enhance emission efficiency, making these systems promising for optoelectronic applications.
Advancements in Sustainable Synthesis and Production
A significant future direction in the chemistry of this compound is the development of sustainable and environmentally friendly synthetic methods. Traditional organic syntheses often rely on petroleum-based solvents and harsh reaction conditions. Modern green chemistry principles are being applied to mitigate this environmental impact.
A notable advancement is the use of biomass-derived green solvents for the synthesis of the thiazolo[5,4-b]pyridine scaffold. Researchers have successfully employed sabinene (B1680474), a natural bicyclic monoterpene, as a solvent for these syntheses. researchgate.net Sabinene is derived from biomass, has no known toxicity, and can be recycled by distillation. researchgate.net
Studies have compared the efficacy of sabinene with conventional solvents, optimizing reaction conditions under both thermal activation and microwave irradiation to achieve good yields. For example, the synthesis of N-phenylthiazolo[5,4-b]pyridin-2-amine hydrochloride was achieved with varying yields depending on the solvent and conditions, as detailed in the table below.
Table 2: Comparison of Solvents and Conditions for Thiazolo[5,4-b]pyridine Synthesis
| Solvent | Activation Method | Temperature (°C) | Time (h) | Yield (%) |
| Sabinene (undistilled) | Thermal | 100 | 24 | 72 |
| Sabinene (distilled) | Thermal | 100 | 24 | 75 |
| Sabinene (distilled) | Microwave | 130 | 2 | 64 |
| Toluene | Thermal | 100 | 24 | 60 |
| p-Xylene | Thermal | 100 | 24 | 64 |
This table is based on data from a study on green solvents for thiazolo[5,4-b]pyridine synthesis. researchgate.net
The use of such green solvents, along with energy-efficient methods like microwave synthesis, represents a crucial step towards sustainable production. Future research will likely focus on expanding the repertoire of green solvents, developing catalyst-free reactions, and designing one-pot procedures to improve atom economy and reduce waste.
Exploration of Novel Biological Targets and Therapeutic Areas
While the primary therapeutic focus for thiazolo[5,4-b]pyridine derivatives has been oncology, the versatility of this scaffold suggests its potential in other therapeutic areas. The future lies in systematically exploring novel biological targets beyond protein kinases.
The structural similarity to purines, which are fundamental components of nucleic acids and signaling molecules, implies that these compounds could interact with a wide range of biological systems. For instance, derivatives of the related thiazole (B1198619) and thiazolidine (B150603) scaffolds have been investigated for their therapeutic potential in neurodegenerative diseases like Alzheimer's disease. These compounds have been shown to affect various targets, including the inhibition of cholinesterase activity and the aggregation of amyloid-beta and tau proteins. Given this precedent, this compound analogs could be designed and screened for activity against targets relevant to neurodegeneration.
The known biological activities of thiazolo[5,4-b]pyridine derivatives are already diverse, including activity as DNA gyrase B inhibitors, glucokinase activators, and histamine (B1213489) H3 receptor antagonists. nih.gov This breadth of activity underscores the potential for this scaffold to be adapted to target a wide range of proteins. Future research will involve high-throughput screening of existing compound libraries against diverse biological targets and the rational design of new derivatives aimed at enzymes, receptors, and ion channels implicated in a variety of diseases, from metabolic disorders to infectious diseases.
Table 3: Known and Potential Biological Targets for the Thiazolo[5,4-b]pyridine Scaffold
| Target Class | Specific Examples | Associated Disease Area |
| Protein Kinases | EGFR-TK, PI3K, c-KIT, ITK, BCR-ABL, RAF, VEGFR2 | Cancer |
| CNS Targets | Cholinesterases, GSK-3β | Neurodegenerative Diseases |
| Other Enzymes | DNA Gyrase B, Glucokinase | Bacterial Infections, Diabetes |
| Receptors | Histamine H3 Receptor | Neurological Disorders |
This table is a compilation of data from multiple sources. researchgate.netnih.gov
Synergistic Research with Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of this compound derivatives. These computational tools can accelerate the discovery process, reduce costs, and improve the success rate of drug development. nih.govnih.gov
Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be trained on existing data from thiazolo[5,4-b]pyridine analogs to predict the biological activity of new, untested compounds. nih.govcas.org This allows researchers to prioritize the synthesis of molecules with the highest probability of being active, saving time and resources. nih.gov For kinase inhibitors, AI and ML methods are being used for target identification, virtual screening, and modeling structure-activity relationships. rsc.org
Molecular docking, a computational technique already used in the study of thiazolo[5,4-b]pyridine derivatives, helps to predict how these molecules bind to their target proteins. nih.govactascientific.com AI can enhance these predictions and analyze the vast datasets generated. Furthermore, generative deep learning models can design entirely new molecules with desired properties. acs.org These models learn the underlying patterns from known active compounds and can generate novel thiazolo[5,4-b]pyridine structures that are optimized for potency, selectivity, and drug-like properties.
Q & A
Q. What are the established synthetic routes for Thiazolo[5,4-b]pyridine-2(1H)-thione and its derivatives?
The synthesis typically involves multi-step reactions starting from commercially available 2-aminopyridine derivatives. For example, thiazolo[5,4-b]pyridine derivatives can be synthesized via cyclocondensation using reagents like phosphorus oxychloride (POCl₃) and carboxylic acids to form the thiazole ring . Automated continuous flow systems are employed in industrial settings to enhance yield and purity by precisely controlling reaction parameters such as temperature and reagent concentration . Characterization is performed using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural integrity .
Q. What safety precautions are critical when handling this compound in the laboratory?
Key safety measures include wearing protective equipment (gloves, goggles), working in a well-ventilated fume hood, and avoiding direct contact with skin or eyes. In case of exposure, rinse affected areas with water immediately and seek medical attention. Waste disposal must comply with local regulations, and the compound should be stored in a locked, dry environment away from incompatible substances .
Q. Which analytical techniques are essential for characterizing this compound derivatives?
Primary methods include:
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring fusion.
- HRMS for precise molecular weight determination.
- FTIR to identify functional groups like thione (-C=S) and aromatic C-H stretches.
- Elemental analysis to verify purity and stoichiometry .
Advanced Research Questions
Q. How do structural modifications of Thiazolo[5,4-b]pyridine derivatives influence their kinase inhibitory activity?
Structure-activity relationship (SAR) studies highlight critical functional groups. For instance, sulfonamide substituents enhance phosphoinositide 3-kinase (PI3K) inhibition by forming hydrogen bonds with the kinase's ATP-binding pocket. Replacing pyridyl groups with phenyl rings reduces potency, underscoring the importance of heteroaromatic interactions . Similarly, chloro- and trifluoromethyl groups improve c-KIT inhibition by increasing binding affinity and metabolic stability, which is crucial for overcoming imatinib resistance in gastrointestinal stromal tumors .
Q. What strategies resolve contradictions in biological activity data across different kinase isoforms?
Discrepancies in inhibitory activity (e.g., PI3Kα IC₅₀ = 3.6 nM vs. PI3Kβ IC₅₀ ≈ 36 nM) can be addressed via:
- Molecular docking studies to identify isoform-specific binding interactions.
- Enzymatic assays under standardized conditions (e.g., ATP concentration, pH).
- Mutagenesis experiments to validate key residues responsible for selectivity .
Q. How can Thiazolo[5,4-b]pyridine derivatives be optimized for material science applications?
Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) enhance charge transport in polymer solar cells. Computational modeling of frontier molecular orbitals (HOMO/LUMO) guides the design of polymers with tailored bandgaps. For example, thiazolo[5,4-b]pyridine-based polymers exhibit improved open-circuit voltage (Vₒc) due to reduced recombination losses .
Q. What methodologies validate the tautomeric equilibrium of this compound in solution?
Q. How are hazardous byproducts managed during the synthesis of halogenated Thiazolo[5,4-b]pyridine derivatives?
Chlorinated or brominated byproducts (e.g., HCl, HBr) are neutralized using scrubbers containing aqueous NaOH. Continuous flow systems minimize waste generation, while inline IR spectroscopy monitors reaction progress to prevent overhalogenation .
Q. What computational tools are effective in predicting the reactivity of Thiazolo[5,4-b]pyridine derivatives?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites for functionalization. Molecular dynamics simulations assess solvation effects and stability in biological environments .
Q. How do solvent polarity and temperature affect the fluorescence properties of Thiazolo[5,4-b]pyridine-based compounds?
Polar aprotic solvents (e.g., DMSO) increase quantum yield by stabilizing excited states, while elevated temperatures promote non-radiative decay. Time-resolved fluorescence spectroscopy quantifies lifetime changes, aiding in the design of temperature-sensitive probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
